![molecular formula C10H18O B567664 螺[4.5]癸烷-8-醇 CAS No. 1266120-78-8](/img/structure/B567664.png)

螺[4.5]癸烷-8-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

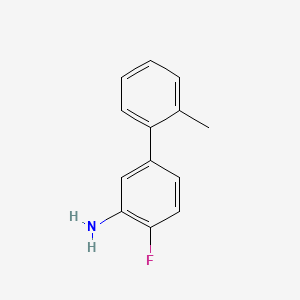

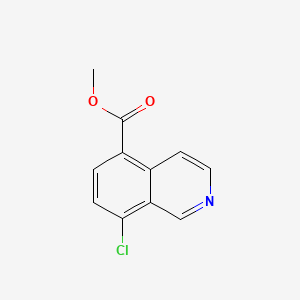

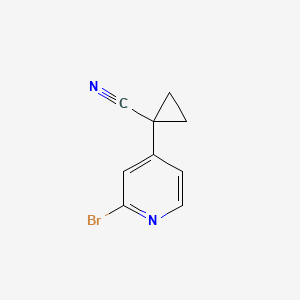

Spiro[4.5]decan-8-ol is a chemical compound with the molecular formula C10H18O . It is a clear colorless viscous liquid . The compound contains a total of 30 bonds, including 12 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . Another approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners .Molecular Structure Analysis

The molecular weight of Spiro[4.5]decan-8-ol is 138.2499 . The structure is available as a 2D Mol file or as a computed 3D SD file . The compound contains a total of 30 bonds, including 12 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis

Spiro compounds may be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom). One common type of spiro compound encountered in educational settings is a heterocyclic one— the acetal formed by reaction of a diol with a cyclic ketone .Physical And Chemical Properties Analysis

Spiro[4.5]decan-8-ol is a clear colorless viscous liquid . The molecular weight of Spiro[4.5]decan-8-ol is 138.2499 .科学研究应用

杀菌活性:

螺[4.5]癸烷-8-醇衍生物已证明具有显着的杀菌特性。例如,从螺[4.5]癸烷-6-酮合成的系列卤代-6-唑基甲基-7-苯甲基螺[4.5]癸烷-6-醇对各种植物病原真菌表现出有效的体外活性。一些化合物甚至优于三唑醇等市售杀菌剂,表明它们在控制植物病害的农业应用中具有潜力 (波普科夫、马卡连科和尼基辛,2016).

抗惊厥特性:

对丙戊酸的环状类似物的研究,如螺[4.5]癸烷-2-羧酸及其衍生物,揭示了显着的抗惊厥作用。这些研究旨在了解羧酸基团在丙戊酸有效性中的作用,并探索螺化合物的耐代谢改变的潜力。螺[4.6]十一烷-2-羧酸是所研究的化合物之一,在特定的抗惊厥评估中显示出有希望的结果,尽管它不能保护小鼠免受所有类型的癫痫发作 (斯科特等人,1985).

合成和衍生以获得抗疟疾活性:

螺[4.5]癸烷-8-醇的衍生物,如 8-(1-苯基-乙烯基)-6, 7, 10-三氧杂-螺[4.5]癸烷,已被合成为青蒿素的衍生物,青蒿素是一种著名的抗疟疾药物。这些化合物已使用各种技术进行分析,证明了它们在制造有效的抗疟疾药物方面的潜力 (库马尔、库马尔和考希克,2008).

新型激动剂和抑制剂:

螺[4.5]癸烷-8-醇衍生物已被探索为孤儿素 FQ (OFQ) 受体的潜在激动剂,在实验模型中显示出类似抗焦虑的特性。这些化合物有望开发针对神经系统疾病的新型治疗剂 (维希曼等人,2000).

此外,某些衍生物已被鉴定为高度选择性的 GlyT1 抑制剂,对其他受体表现出优异的选择性,并表现出改善的代谢稳定性和药代动力学特征。这突出了它们在治疗应用中的潜力,特别是在治疗与甘氨酸能系统相关的疾病方面 (阿尔贝拉蒂等人,2006).

立体选择性合成:

人们已经努力开发立体控制的螺[4.5]癸烷-8-醇衍生物合成路线,例如 1,6,9-三氧杂螺[4.5]癸烷骨架。这些合成途径使探索构效关系成为可能,可能产生新型抗生素和选择性抗癌剂 (库尼,2020).

安全和危害

作用机制

Target of Action

Spiro[4.5]decan-8-ol primarily targets the 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) . These enzymes play a crucial role in the regulation of the body’s response to low oxygen levels, or hypoxia, by controlling the stability of HIF .

Mode of Action

The compound interacts with its targets, the PHDs, by inhibiting their activity . This inhibition prevents the hydroxylation of HIF, a modification that typically signals for HIF’s degradation. As a result, HIF levels increase, enhancing the body’s hypoxic response .

Biochemical Pathways

The inhibition of PHDs by Spiro[45]decan-8-ol affects the HIF pathway Under normal oxygen conditions, HIF is hydroxylated by PHDs, marking it for degradation. This leads to an accumulation of HIF, which can then translocate to the nucleus and activate the transcription of genes involved in the response to hypoxia .

Result of Action

The molecular effect of Spiro[4.5]decan-8-ol’s action is the increased levels of HIF due to the inhibition of PHDs . This leads to enhanced transcription of hypoxia-responsive genes. On a cellular level, this can result in various responses, including increased production of erythropoietin (a hormone that stimulates the production of red blood cells) and vascular endothelial growth factor (a protein that promotes the growth of new blood vessels), among others .

属性

IUPAC Name |

spiro[4.5]decan-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9,11H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOPSXHGCJURRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCC(CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719171 |

Source

|

| Record name | Spiro[4.5]decan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1266120-78-8 |

Source

|

| Record name | Spiro[4.5]decan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | spiro[4.5]decan-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B567581.png)

![6,9-Diazaspiro[4.5]decan-7-one](/img/structure/B567589.png)

![Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B567591.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)

![(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/no-structure.png)